molecular formula C20H23F2N3O2 B12233420 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12233420
M. Wt: 375.4 g/mol
InChI Key: DFCKMXWMFPQTIH-UHFFFAOYSA-N
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Description

3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a quinazolinone core, a piperidine ring, and a difluorocyclobutane moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the difluorocyclobutane group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the piperidine or quinazolinone rings.

Scientific Research Applications

3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives, piperidine-containing molecules, and difluorocyclobutane analogs.

Uniqueness

What sets this compound apart is its combination of the quinazolinone core, piperidine ring, and difluorocyclobutane group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H23F2N3O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-[[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C20H23F2N3O2/c1-13-23-17-5-3-2-4-16(17)19(27)25(13)12-14-6-8-24(9-7-14)18(26)15-10-20(21,22)11-15/h2-5,14-15H,6-12H2,1H3

InChI Key

DFCKMXWMFPQTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4CC(C4)(F)F

Origin of Product

United States

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